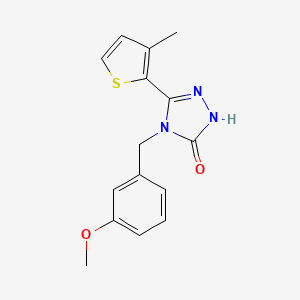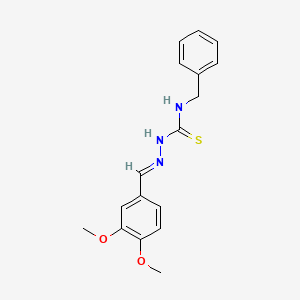![molecular formula C21H25FN2O2S B3922619 N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell signaling and is a promising target for the treatment of B-cell malignancies.
Mécanisme D'action
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide targets BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways, leading to the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cells. This compound has also been shown to inhibit the proliferation of B-cells and to enhance the activity of other anti-cancer agents. In preclinical models, this compound has demonstrated good pharmacokinetic properties and has been well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide is a promising anti-cancer agent that targets BTK, a key enzyme involved in B-cell receptor signaling. This compound has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies and has been well-tolerated. However, there are limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor and may not be suitable for all types of B-cell malignancies. Additionally, the optimal dose and treatment schedule for this compound in humans is still being investigated.
Orientations Futures
There are several future directions for the development of N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide. First, clinical trials are ongoing to investigate the safety and efficacy of this compound in humans. Second, combination therapy with this compound and other anti-cancer agents is being investigated to enhance the activity of this compound. Third, the development of biomarkers to predict response to this compound is being investigated to identify patients who are most likely to benefit from treatment. Fourth, the development of second-generation BTK inhibitors with improved potency and selectivity is being investigated to overcome limitations of current inhibitors. Finally, the use of this compound in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia, is being investigated.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling, leading to apoptosis of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-15-11-18(22)5-6-19(15)23-20(25)7-4-16-3-2-9-24(13-16)21(26)12-17-8-10-27-14-17/h5-6,8,10-11,14,16H,2-4,7,9,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRYSRYVOSRYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,5-dimethoxyphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B3922573.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3922585.png)
![1-[2-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3922589.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3922597.png)
![2-fluoro-N-(3-{(2-furylmethyl)[1-(hydroxymethyl)propyl]amino}-3-oxopropyl)benzamide](/img/structure/B3922608.png)
![5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3922612.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3922616.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3922624.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3922626.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(4-pyridinyl)acetamide](/img/structure/B3922636.png)